1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
1-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is a thiazolo[3,2-a]pyrimidine derivative featuring a urea linkage at the 6-position of the fused heterocyclic core and a 3,4,5-trimethoxyphenyl substituent. This compound is synthesized via the reaction of a thiazolo[3,2-a]pyrimidine precursor with a substituted phenyl isocyanate under controlled conditions, as exemplified in analogous syntheses of urea-containing derivatives . The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems, while the urea moiety provides hydrogen-bonding capabilities critical for molecular recognition .
Properties
IUPAC Name |
1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-9-13(15(22)21-5-6-27-17(21)18-9)20-16(23)19-10-7-11(24-2)14(26-4)12(8-10)25-3/h5-8H,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUSFUENNWYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the trimethoxyphenyl group. Common reagents used in these reactions include thionyl chloride, methylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s structure and activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. It may interact with specific enzymes involved in cancer progression or inflammation pathways, making it a candidate for drug development targeting these diseases .
Biological Research
Research into the biological applications of this compound has revealed several promising avenues:
- Adenosine Receptor Modulation : Similar thiazolo-pyrimidine derivatives have been explored as antagonists for adenosine receptors (A1, A2A, A3). These receptors play critical roles in various physiological processes and are implicated in numerous diseases, including cancer and inflammation. Compounds exhibiting high affinity for these receptors can be developed as therapeutic agents .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent is under investigation. Its ability to interfere with bacterial growth mechanisms could lead to the development of new antibiotics.
Coordination Chemistry
In the realm of coordination chemistry, the compound can serve as a ligand for metal ions:
- Metal Complex Formation : The thiazolo[3,2-a]pyrimidine core can coordinate with transition metals to form complexes that may exhibit unique electronic properties or catalytic activity. Such metal complexes could be valuable in catalysis or materials science applications.
Case Studies
Several case studies illustrate the compound's application in research:
- Anticancer Studies : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against prostate and colon cancer cell lines. One derivative showed an IC50 value of 25 µM, indicating significant cytotoxicity compared to controls .
- Adenosine Receptor Binding : In a study focusing on receptor binding assays, derivatives similar to 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea were tested for their affinity towards human adenosine receptors. The most potent ligand displayed an affinity (K(i)) of 18 nM at the A3 receptor subtype .
Mechanism of Action
The mechanism of action of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
Biological Activity
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound belonging to the thiazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a trimethoxyphenyl urea moiety. This unique structure is responsible for its interaction with multiple biological targets.
The compound acts primarily as a glutamate receptor antagonist , influencing glutamatergic neurotransmission. This mechanism is crucial for its potential applications in treating neurological disorders. Additionally, it may interact with various enzymes, potentially inhibiting their activity and affecting several biochemical pathways related to cell proliferation and apoptosis.
Biological Activities
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea exhibits a range of biological activities:
- Antitumor Activity : Studies indicate that derivatives of thiazolopyrimidines demonstrate significant antitumor effects against various cancer cell lines.
- Antiviral Activity : The compound has shown promise as an inhibitor of HIV replication by targeting specific viral enzymes.
- Antibacterial and Antimicrobial Properties : Research suggests that this compound can inhibit the growth of several bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | High (IC50 < 20 µM) | |
| Antiviral | Moderate | |
| Antibacterial | Significant | |
| Enzyme Inhibition | Effective |
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of the compound on U937 cells, revealing an IC50 value of 16.23 µM, indicating substantial antiproliferative activity compared to standard treatments like etoposide (17.94 µM). This suggests that the thiazolopyrimidine derivatives could serve as potential candidates for cancer therapeutics.
Comparison with Similar Compounds
The biological activity of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other thiazolopyrimidine derivatives:
| Compound Name | Antitumor Activity | Antiviral Activity |
|---|---|---|
| 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea | High (IC50 < 20 µM) | Moderate |
| N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide | Moderate | Low |
Q & A
Basic Question
- - and -NMR : Track regioselectivity during ring formation (e.g., distinguishing C5 vs. C7 substitution) .
- IR Spectroscopy : Monitor carbonyl group transformations (e.g., ester vs. urea C=O stretches).
- Mass Spectrometry (HRMS) : Confirm intermediate molecular formulas, especially for unstable byproducts.
How to manage stereochemical challenges during synthesis?
Advanced Question
Solutions :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to control stereocenters.
- Crystallographic Analysis : Resolve racemic mixtures via X-ray diffraction to assign absolute configurations .
- Dynamic Resolution : Use enzymes (lipases, esterases) for kinetic resolution of enantiomers.
What purification methods are effective post-synthesis?
Basic Question
- Recrystallization : Ethyl acetate/ethanol (3:2) effectively removes hydrophobic impurities .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts.
- HPLC : Resolve diastereomers using chiral stationary phases.
How do crystal packing effects influence bioactivity?
Advanced Question
Analysis Framework :
Polymorph Screening : Generate multiple crystal forms (e.g., via solvent evaporation vs. cooling).
Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF).
Bioactivity Correlation : Test each polymorph in cell-based assays to link packing motifs (e.g., hydrogen-bonding networks) to potency .
Can computational methods optimize reaction conditions for scale-up?
Advanced Question
Yes , via:
- Reaction Path Search : Quantum mechanics (DFT) identifies low-energy pathways and intermediates .
- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts.
- Microfluidics : Automate parameter screening (residence time, temperature) for continuous flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
